Tris(2-hydroxyethyl) isocyanurate

Catalog No.
S772867
CAS No.
839-90-7
M.F
C9H15N3O6
M. Wt
261.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-hydroxyethyl) isocyanurate

CAS Number

839-90-7

Product Name

Tris(2-hydroxyethyl) isocyanurate

IUPAC Name

1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

InChI

InChI=1S/C9H15N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h13-15H,1-6H2

InChI Key

BPXVHIRIPLPOPT-UHFFFAOYSA-N

SMILES

C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO

Solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
VERY SOL IN WATER; SOMEWHAT SOL IN ALCOHOL, ACETONE; INSOL IN CHLOROFORM, BENZENE

Canonical SMILES

C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO

Flame Retardant Properties:

THEIC exhibits inherent flame retardancy due to its unique chemical structure. Research suggests its ability to decompose and release non-flammable gases when exposed to heat, potentially acting as a flame retardant additive in various materials []. Studies have explored incorporating THEIC into polymers and textiles to enhance their flame resistance properties [, ].

Biomedical Applications:

THEIC's biocompatibility and water solubility make it a potential candidate for drug delivery applications. Research has investigated its use as a carrier molecule for encapsulating and delivering therapeutic drugs within the body []. Additionally, studies have explored THEIC's potential as a crosslinking agent in hydrogels for biomedical applications [].

Organic Synthesis:

THEIC's reactive hydroxyl groups and cyclic structure make it a valuable intermediate in organic synthesis. Researchers have utilized THEIC as a building block for synthesizing various functional molecules, including dyes, pharmaceuticals, and plasticizers [].

Tris(2-hydroxyethyl) isocyanurate, commonly referred to as THEIC, is a symmetrical triol compound with the molecular formula C₉H₁₅N₃O₆. It appears as a white crystalline powder that is soluble in water and certain organic solvents, such as tetrahydrofuran and hot lower alcohols, but insoluble in many common organic solvents . The compound is characterized by its trifunctionality, allowing it to participate in various

  • Polymerization: Due to its three hydroxyl groups, THEIC can react with isocyanates to form polyurethanes and polyesters. This reaction typically involves the formation of urethane linkages through the reaction of hydroxyl groups with isocyanate groups .
  • Decomposition: Under certain conditions, THEIC can decompose into 2-oxazolidinone when treated with potassium hydroxide in dimethylformamide at elevated temperatures (around 130°C). This reaction highlights its potential for producing useful derivatives .
  • Reactivity with Isocyanates: Like other isocyanates, THEIC can react exothermically with amines, alcohols, and other nucleophiles, which may lead to the release of toxic gases .

Tris(2-hydroxyethyl) isocyanurate can be synthesized through several methods:

  • Heating Ethylene Carbonate and Isocyanuric Acid: A common method involves heating a mixture of ethylene carbonate and isocyanuric acid in the presence of a catalyst at temperatures between 160°C and 170°C. The molar ratio of ethylene carbonate to isocyanuric acid should be at least 3:1 .
  • Chemical Treatment: The compound can also be prepared through chemical treatment processes that involve various reagents and conditions tailored to yield high purity and specific functional groups .

Tris(2-hydroxyethyl) isocyanurate has diverse applications across multiple industries:

  • Coatings: Used as a monomer for producing thermosetting paints, magnet wire enamels, and electrical insulating varnishes.
  • Polymer Production: Acts as a crosslinking agent for rigid urethane foams and postforming laminating resins.
  • Flame Retardants: Incorporated into intumescent flame retardant systems for plastics like polypropylene to enhance thermal stability and fire resistance .
  • Intermediate in Synthesis: Serves as an intermediate for synthesizing dyes, agrochemicals, pharmaceuticals, and plasticizers .

Studies have shown that tris(2-hydroxyethyl) isocyanurate interacts effectively with ammonium polyphosphate to create intumescent flame retardant systems. These systems have been evaluated for their effectiveness in enhancing the flame retardant properties of various polymer composites. The synergistic effects observed indicate that THEIC contributes significantly to the char formation process during combustion, which aids in reducing flammability .

Tris(2-hydroxyethyl) isocyanurate shares structural similarities with several other compounds within the isocyanate family. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Tris(2-hydroxyethyl) cyanurateC₉H₁₅N₃O₆Similar triol structure but less focused on flame retardancy applications
N,N',N''-tris(2-hydroxyethyl) isocyanurateC₉H₁₅N₃O₆Exhibits similar reactivity but may differ in specific applications
1,3,5-tris(2-hydroxyethyl) triazine-2,4,6-trioneC₉H₁₅N₃O₆Contains a triazine ring which may influence its reactivity profile differently
Tris(beta-hydroxyethyl) isocyanurateC₉H₁₅N₃O₆Slightly different substitution pattern affecting solubility and reactivity

The uniqueness of tris(2-hydroxyethyl) isocyanurate lies in its trifunctional nature combined with its ability to form stable crosslinked structures upon polymerization. This distinct property enhances its utility in various industrial applications compared to similar compounds that may not possess the same level of functionality or stability under processing conditions .

The synthesis of THEIC traces its origins to mid-20th-century advancements in isocyanurate chemistry. Early methods involved the reaction of cyanuric acid with ethylene oxide in polar aprotic solvents such as dimethylformamide (DMF) or acetone, catalyzed by alkaline agents like lithium chloride. A pivotal innovation emerged in the 1990s with the use of ethylene carbonate as a safer and more efficient reagent, reducing byproduct formation and improving yield. By the 2020s, catalytic systems evolved further, incorporating bifunctional catalysts such as boron trifluoride-diethyl ether complexes and tertiary amines to achieve >90% purity in large-scale production.

Key Milestones in THEIC Synthesis

YearDevelopmentCatalyst UsedYield Improvement
1970sEthylene oxide/cyanuric acid reactionLiCl, DMF~70%
1998Ethylene carbonate methodTriethylamine85%
2022Solvent-free catalytic processBF₃·Et₂O92%

Physical Description

1,3,5-tris(2-hydroxyethyl)triazine-2,4,6-trione is a white powder. (NTP, 1992)
DryPowder; OtherSolid

Color/Form

WHITE SOLID

XLogP3

-2.7

Melting Point

135 °C

UNII

N7W2MH0P2M

GHS Hazard Statements

Aggregated GHS information provided by 451 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 265 of 451 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 186 of 451 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

839-90-7

Wikipedia

Tris(2-hydroxyethyl) isocyanurate

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-: ACTIVE
POLYMERIC ADSORBENTS WERE SYNTHESIZED USING 4 CROSSLINKING AGENTS: TRIALLYL-ISOCYANURATE, TRIS-(2-HYDROXYETHYL) ISOCYANURATE, BIS-BETA-HYDROXYETHYLSULFON, & 1,3,5-TRIACRYLOYL-HEXAHYDRO-S-TRIAZINE.

Dates

Modify: 2023-08-15

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